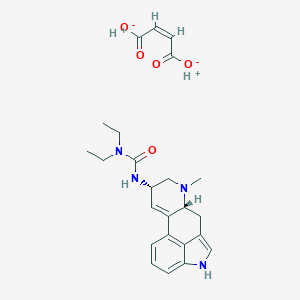

Lisuride Maleate

Description

Properties

IUPAC Name |

3-[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O.C4H4O4/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14;5-3(6)1-2-4(7)8/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,18+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQFAMQDTWVJSV-BAXNFHPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18016-80-3 (Parent), 110-16-7 (Parent) | |

| Record name | Lisuride maleate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019875606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID501017378 | |

| Record name | Lisuride hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19875-60-6 | |

| Record name | Lisuride maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19875-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lisuride maleate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019875606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lisuride hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lisuride hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LISURIDE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV1635N8XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuropharmacological Profile of Lisuride Maleate: A Technical Guide to its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lisuride (B125695) maleate (B1232345), an ergoline (B1233604) derivative, exhibits a complex and multifaceted mechanism of action within the central nervous system (CNS). Primarily recognized for its potent agonism at dopamine (B1211576) D2-like receptors, lisuride's pharmacological profile extends to a broad spectrum of serotonin (B10506) and adrenergic receptors. This technical guide provides an in-depth examination of lisuride's receptor binding affinities, functional activities, and the intricate downstream signaling pathways it modulates. Particular emphasis is placed on the quantitative pharmacological data, detailed experimental methodologies for its characterization, and the concept of biased agonism which may explain its unique clinical profile, including its non-hallucinogenic nature despite structural similarities to lysergic acid diethylamide (LSD). This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of dopaminergic and serotonergic therapeutics.

Introduction

Lisuride is a well-established therapeutic agent for Parkinson's disease and hyperprolactinemia, with additional applications in the prophylaxis of migraine.[1][2] Its clinical efficacy is rooted in its interactions with multiple neurotransmitter systems in the CNS. Unlike other dopamine agonists, lisuride possesses a broad receptor interaction profile, acting as a potent agonist at dopamine D2, D3, and D4 receptors, as well as several serotonin (5-HT) receptor subtypes, most notably 5-HT1A.[3] Furthermore, it displays complex interactions with 5-HT2A/2C receptors and various adrenergic receptors.[1] This guide aims to dissect the molecular mechanisms underlying lisuride's therapeutic effects and its distinct pharmacological signature.

Receptor Binding Profile

Lisuride's interaction with a wide array of G protein-coupled receptors (GPCRs) in the CNS has been extensively characterized through radioligand binding assays. The following tables summarize the quantitative data on lisuride's binding affinities (Ki) for human dopamine, serotonin, and adrenergic receptors.

Data Presentation: Quantitative Receptor Binding Affinities

Table 1: Lisuride Binding Affinities (Ki, nM) at Human Dopamine Receptors

| Receptor Subtype | Reported Ki (nM) | Reference(s) |

| D1 | 56.7 | [4] |

| D2 | 0.95, 2.0 | [4][5] |

| D3 | 1.08 | [4] |

| D4 | High Affinity | [3] |

| D5 | Low-nanomolar affinity | [1] |

Table 2: Lisuride Binding Affinities (Ki, nM) at Human Serotonin Receptors

| Receptor Subtype | Reported Ki (nM) | Reference(s) |

| 5-HT1A | 0.15 - 6.9, 0.5 | [1][5] |

| 5-HT1B | 16 - 18.6 | [1] |

| 5-HT1D | Sub-nanomolar affinity | [1] |

| 5-HT2A | Low-nanomolar affinity | [1] |

| 5-HT2B | Low-nanomolar affinity (antagonist properties) | [1][3] |

| 5-HT2C | Low-nanomolar affinity | [1] |

Table 3: Lisuride Binding Affinities (Ki, nM) at Human Adrenergic Receptors

| Receptor Subtype | Reported Ki (nM) | Reference(s) |

| α1A | Low-nanomolar affinity | [1] |

| α1B | Low-nanomolar affinity | [1] |

| α1D | Low-nanomolar affinity | [1] |

| α2A | Sub-nanomolar affinity | [1] |

| α2B | Sub-nanomolar affinity | [1] |

| α2C | Sub-nanomolar affinity | [1] |

Functional Activity and Signaling Pathways

Lisuride's functional activity is as diverse as its binding profile. It acts as a potent agonist at D2-like dopamine receptors and 5-HT1A receptors, which are key to its therapeutic effects in Parkinson's disease and its potential anxiolytic properties, respectively.[6][7] Its activity at 5-HT2A receptors is of particular interest, as it is a partial agonist but lacks the hallucinogenic effects of the structurally similar LSD.[1][8] This has been attributed to biased agonism, where lisuride preferentially activates certain downstream signaling pathways over others.[9]

Dopamine D2 Receptor Signaling

Activation of D2 receptors by lisuride primarily involves the coupling to Gi/o proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][10] This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream effectors, ultimately influencing neuronal excitability and gene expression.

Serotonin 5-HT1A Receptor Signaling

Similar to D2 receptors, 5-HT1A receptors are coupled to Gi/o proteins. Lisuride's potent agonism at these receptors also leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[7] This mechanism is thought to contribute to its anxiolytic and antidepressant-like effects.

Serotonin 5-HT2A Receptor Signaling and Biased Agonism

Lisuride's interaction with the 5-HT2A receptor is a prime example of biased agonism. While it is a partial agonist, it does not induce the psychedelic effects associated with other 5-HT2A agonists like LSD.[1][8] Research suggests that lisuride is a G protein-biased agonist at the 5-HT2A receptor, meaning it preferentially activates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] However, it appears to have weak or no recruitment of the β-arrestin pathway, which is implicated in the hallucinogenic effects of LSD.[1][9]

Experimental Protocols

The characterization of lisuride's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of lisuride for the dopamine D2 receptor using [3H]spiperone, a potent D2 antagonist radioligand.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., striatum).

-

Radioligand: [3H]spiperone (specific activity ~70-90 Ci/mmol).

-

Unlabeled competitor: Lisuride maleate.

-

Non-specific binding control: A high concentration of a potent D2 antagonist (e.g., 10 µM haloperidol (B65202) or unlabeled spiperone).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of lisuride maleate in the assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

[3H]spiperone at a final concentration close to its Kd (e.g., 0.1-0.3 nM).

-

Either lisuride solution (for competition curve), assay buffer (for total binding), or non-specific binding control.

-

Cell membrane preparation (typically 10-50 µg of protein per well).

-

-

Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a scintillation counter.

-

Data analysis: The IC50 value (concentration of lisuride that inhibits 50% of specific [3H]spiperone binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay for D2 Receptor Agonism

This protocol describes a functional assay to measure the ability of lisuride to inhibit adenylyl cyclase activity via the D2 receptor, typically in cells co-stimulated with forskolin (B1673556) to elevate basal cAMP levels.

-

Materials:

-

A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

-

Lisuride maleate.

-

Forskolin.

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium.

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with a stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for a short period (e.g., 15-30 minutes).

-

Add serial dilutions of lisuride to the wells.

-

Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production (e.g., 1-10 µM).

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.

-

Data analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of lisuride. Determine the EC50 value (concentration of lisuride that produces 50% of its maximal inhibitory effect) using non-linear regression.

-

Phosphoinositide Hydrolysis Assay for 5-HT2A Receptor Activity

This assay measures the activation of the Gq/11 pathway by quantifying the accumulation of inositol phosphates (IPs) following 5-HT2A receptor stimulation by lisuride.

-

Materials:

-

A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293).

-

[3H]myo-inositol.

-

Lisuride maleate.

-

LiCl solution (to inhibit inositol monophosphatase).

-

Cell culture medium.

-

Anion exchange chromatography columns.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Label the cells by incubating them with [3H]myo-inositol in inositol-free medium for 24-48 hours.

-

Wash the cells to remove unincorporated [3H]myo-inositol.

-

Pre-incubate the cells with a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes.

-

Add serial dilutions of lisuride and incubate for a defined time (e.g., 30-60 minutes) at 37°C.

-

Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid or trichloroacetic acid).

-

Extract the soluble inositol phosphates.

-

Separate the [3H]inositol phosphates from other radiolabeled molecules using anion exchange chromatography.

-

Quantify the radioactivity of the eluted [3H]IPs using a scintillation counter.

-

Data analysis: Plot the amount of [3H]IPs produced against the concentration of lisuride to determine the EC50 and Emax values.

-

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated 5-HT2A receptor, providing a measure of this specific signaling pathway. The PathHunter® β-arrestin assay is a common commercially available platform.

-

Materials:

-

A cell line engineered to co-express the 5-HT2A receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., from DiscoverX).

-

Lisuride maleate.

-

PathHunter® detection reagents.

-

White, opaque 96-well microplates.

-

A luminometer.

-

-

Procedure:

-

Seed the PathHunter® cells in the 96-well plates and culture overnight.

-

Add serial dilutions of lisuride to the cells.

-

Incubate for 60-90 minutes at 37°C.

-

Add the PathHunter® detection reagents according to the manufacturer's protocol.

-

Incubate for a further 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a luminometer.

-

Data analysis: Plot the luminescence signal against the concentration of lisuride to determine the EC50 and Emax for β-arrestin recruitment.

-

Conclusion

The mechanism of action of lisuride maleate in the central nervous system is characterized by its promiscuous yet potent interactions with a range of dopamine, serotonin, and adrenergic receptors. Its high affinity and agonist activity at D2-like dopamine receptors are fundamental to its efficacy in Parkinson's disease. Concurrently, its potent agonism at 5-HT1A receptors likely contributes to a favorable neuropsychiatric profile. The phenomenon of biased agonism at the 5-HT2A receptor provides a compelling molecular explanation for its lack of hallucinogenic properties, a key differentiator from other ergoline derivatives. A thorough understanding of lisuride's complex pharmacology, facilitated by the detailed experimental approaches outlined in this guide, is crucial for the rational design and development of novel CNS therapeutics with improved efficacy and safety profiles. The continued investigation into the nuanced signaling signatures of compounds like lisuride will undoubtedly pave the way for more targeted and effective treatments for a variety of neurological and psychiatric disorders.

References

- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cosmobio.co.jp [cosmobio.co.jp]

- 3. cosmobio.co.jp [cosmobio.co.jp]

- 4. Dopamine receptor parameters detected by [3H]spiperone depend on tissue concentration: analysis and examples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Assess GPCR Biased Signaling of Agonist [discoverx.com]

The Ergoline Derivative Lisuride: A Technical Guide to its Dopamine D2 Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of lisuride (B125695) maleate's interaction with the dopamine (B1211576) D2 receptor (D2R). Lisuride, an ergoline (B1233604) derivative, is a potent dopamine agonist with a complex pharmacological profile that has been a subject of extensive research.[1][2] This document details its binding affinity, functional potency, and the intricate signaling pathways it modulates, offering a comprehensive resource for professionals in neuroscience and drug development.

Quantitative Pharmacological Profile

The following tables summarize the quantitative data on lisuride's binding affinity (Ki) and functional potency (EC50) at the dopamine D2 receptor, in comparison to other relevant dopamine agonists.

Table 1: Binding Affinity (Ki) of Dopamine Agonists at the D2 Receptor

| Compound | Ki (nM) | Species | Radioligand | Source |

| Lisuride | 0.95 | Human | [3H]Spiperone | [3] |

| Lisuride | 0.61 | Human | [3H]Spiperone | [3] |

| Cabergoline | 0.61 | Human | [3H]Spiperone | [3] |

| Pergolide | 0.86 | Human | [3H]Spiperone | [3] |

| Pramipexole | 79,500 | Human | [3H]Spiperone | [3] |

| Ropinirole | 98,700 | Human | [3H]Spiperone | [3] |

| α-dihydroergocryptine | 35.4 (D1) | Human | - | [3] |

Table 2: Functional Potency (EC50/pEC50) of Dopamine Agonists at the D2 Receptor

| Compound | Assay Type | pEC50 | Species | Notes | Source |

| Aripiprazole | Ca2+ mobilization | - | Human | Intrinsic activity = 24.3% | [4] |

| (+)Terguride | Ca2+ mobilization | - | Human | Intrinsic activity = 56.9% | [4] |

| OPC-4392 | Ca2+ mobilization | - | Human | Intrinsic activity = 58.6% | [4] |

| (-)3-PPP | Ca2+ mobilization | - | Human | Intrinsic activity = 75.1% | [4] |

| Aripiprazole | ERK2 phosphorylation | - | Human | Emax = 54.5% | [4] |

| (+)Terguride | ERK2 phosphorylation | - | Human | Emax = 92.3% | [4] |

| OPC-4392 | ERK2 phosphorylation | - | Human | Emax = 93.1% | [4] |

| (-)3-PPP | ERK2 phosphorylation | - | Human | Emax = 101.1% | [4] |

Core Signaling Pathways of Lisuride at the D2 Receptor

Lisuride's agonism at the D2 receptor primarily initiates a cascade of intracellular events through the coupling of inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, lisuride's interaction with the D2 receptor can also trigger G-protein-independent signaling through the recruitment of β-arrestin.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize lisuride's activity at the D2 receptor.

Radioligand Binding Assay ([3H]Spiperone Competition)

This assay determines the binding affinity (Ki) of lisuride for the D2 receptor by measuring its ability to compete with a radiolabeled ligand, [3H]Spiperone.[5][6][7][8]

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, 0.025% ascorbic acid, 0.001% BSA, pH 7.4).[7]

-

[3H]Spiperone (Radioligand).

-

Lisuride maleate (B1232345) (Test compound).

-

Non-specific binding control (e.g., (+)-Butaclamol).[7]

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Harvest HEK293-D2R cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in a suitable buffer for storage or immediate use.

-

Assay Setup: In a 96-well plate, add the following in order: assay buffer, cell membrane preparation, and either lisuride (at varying concentrations), assay buffer (for total binding), or (+)-butaclamol (for non-specific binding).

-

Radioligand Addition: Initiate the binding reaction by adding [3H]Spiperone to all wells. The final concentration of the radioligand should be approximately 2-3 times its Kd value.[6]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of lisuride from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (HTRF)

This assay measures the functional potency (EC50) of lisuride by quantifying its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels in response to receptor activation.[9][10][11][12]

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Cell culture medium.

-

Stimulation buffer.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

Lisuride maleate (Test compound).

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

384-well low-volume plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Preparation: Culture the D2R-expressing cells to the appropriate confluency. On the day of the assay, detach the cells and resuspend them in stimulation buffer at the optimized cell density.

-

Assay Setup: In a 384-well plate, dispense the cell suspension. Add varying concentrations of lisuride or a vehicle control.

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for cAMP modulation.[11]

-

Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow for the competitive immunoassay to reach equilibrium.[10]

-

Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).

-

Data Analysis: Calculate the 665/620 nm ratio and determine the cAMP concentration from a standard curve. Plot the dose-response curve for lisuride to determine its EC50 value for cAMP inhibition.

β-Arrestin Recruitment Assay (BRET)

This assay quantifies the recruitment of β-arrestin to the D2 receptor upon agonist stimulation, providing insights into G-protein-independent signaling and the potential for biased agonism.[13][14][15][16]

Materials:

-

HEK293 cells.

-

Expression plasmids: D2R fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin2 fused to a BRET acceptor (e.g., Venus or YFP).

-

Transfection reagent.

-

Cell culture medium.

-

Lisuride maleate (Test compound).

-

BRET substrate (e.g., Coelenterazine h).

-

White, clear-bottom 96-well plates.

-

BRET-compatible plate reader.

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the D2R-Rluc8 and Venus-β-arrestin2 plasmids. Culture the cells for 24-48 hours to allow for protein expression.

-

Cell Plating: Seed the transfected cells into white, clear-bottom 96-well plates.

-

Compound Addition: Add varying concentrations of lisuride or a vehicle control to the wells.

-

Substrate Addition and Reading: Add the BRET substrate (Coelenterazine h) to each well and immediately measure the luminescence at two wavelengths (e.g., ~485 nm for Rluc8 and ~530 nm for Venus) using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the dose-response curve for lisuride-induced BRET to determine its EC50 for β-arrestin recruitment.

Biased Agonism of Lisuride at the D2 Receptor

The concept of biased agonism, or functional selectivity, posits that a ligand can stabilize different conformational states of a receptor, leading to the preferential activation of a subset of downstream signaling pathways.[17] In the context of the D2 receptor, this typically refers to a bias towards either G-protein-mediated signaling or β-arrestin-mediated signaling.

While lisuride is a potent D2 agonist, there is evidence to suggest it may exhibit functional selectivity. Some studies have indicated that lisuride's profile may differ from that of other dopamine agonists, potentially showing a bias in its signaling cascade.[18][19] The precise nature and extent of lisuride's biased agonism at the D2 receptor is an active area of research. Quantitative analysis of biased agonism often involves comparing the potency (EC50) and efficacy (Emax) of a ligand in G-protein-dependent assays (e.g., cAMP inhibition) versus β-arrestin-dependent assays (e.g., β-arrestin recruitment).[20][21]

Conclusion

Lisuride maleate is a powerful dopamine D2 receptor agonist with high binding affinity and functional potency. Its mechanism of action involves the canonical Gαi/o-mediated inhibition of adenylyl cyclase, as well as the recruitment of β-arrestin, opening the possibility of biased agonism. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation of lisuride and other D2R ligands. A deeper understanding of the nuanced signaling profiles of such compounds is crucial for the development of more selective and effective therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Lisuride, a dopamine D2 receptor agonist, and anticraving drug expectancy as modifiers of relapse in alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the dopamine D2 agonists lisuride and CQ 32-084 on rat feeding behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 11. youtube.com [youtube.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The G protein biased serotonin 5-HT2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The G protein biased serotonin 5-HT 2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A structure-activity analysis of biased agonism at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Functionally selective activation of the dopamine receptor D2 is mirrored by the protein expression profiles - PMC [pmc.ncbi.nlm.nih.gov]

The Serotonergic Profile of Lisuride Maleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisuride (B125695) maleate (B1232345), an ergoline (B1233604) derivative, is a pharmacologically complex agent with a significant footprint in neuroscience research and clinical applications. While its dopaminergic properties are well-established, its interaction with the serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor system is multifaceted and crucial to its therapeutic and adverse effect profile. This technical guide provides a comprehensive overview of the serotonin receptor activity of Lisuride maleate, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Serotonin Receptor Binding and Functional Activity of Lisuride Maleate

Lisuride maleate exhibits a broad spectrum of activity across various serotonin receptor subtypes, acting as an agonist, partial agonist, or antagonist depending on the specific receptor. The following tables summarize the binding affinities (Ki) and functional activities (EC50, IC50, Emax) of Lisuride at key human 5-HT receptors.

Data Presentation

Table 1: Binding Affinities (Ki) of Lisuride Maleate at Human Serotonin Receptors

| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| 5-HT1A | 0.5 | [3H]8-OH-DPAT | Rat Brain | [1] |

| 5-HT1A | 4.8 | [3H]8-OH-DPAT | Mouse Brain | [2] |

| 5-HT2A | 2.1 | [3H]Ketanserin | Mouse Brain | [2] |

| 5-HT2A/2C | High Affinity | Not Specified | Not Specified | [3] |

| 5-HT2B | Antagonist Activity | Not Specified | Not Specified | [4] |

Note: Data is compiled from various sources and experimental conditions may differ.

Table 2: Functional Activity of Lisuride Maleate at Human Serotonin Receptors

| Receptor Subtype | Assay Type | Activity | Potency (EC50/IC50, nM) | Efficacy (% of 5-HT or LSD) | Reference |

| 5-HT1A | - | Potent Agonist | - | - | [2] |

| 5-HT2A | miniGαq Recruitment | Partial Agonist | 1.8 | 52% (vs. 5-HT) | [2][5] |

| 5-HT2A | β-arrestin 2 Recruitment | Partial Agonist | 1.2 | 6% (vs. 5-HT) | [2][5] |

Note: Efficacy is reported relative to the maximal response of the reference agonist (5-HT or LSD).

Key Signaling Pathways

Lisuride's functional effects are mediated through its interaction with the intracellular signaling cascades coupled to serotonin receptors. The two primary pathways relevant to Lisuride's serotonergic activity are the Gαi/o and Gαq pathways.

5-HT1A Receptor Signaling (Gαi/o Pathway)

5-HT1A receptors are coupled to inhibitory G-proteins (Gαi/o). Agonist binding, including by Lisuride, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6]

5-HT2A Receptor Signaling (Gαq Pathway)

5-HT2A receptors are coupled to Gq/11 proteins.[7] Agonist binding initiates the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Experimental Protocols

The characterization of Lisuride's activity at serotonin receptors relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for 5-HT1A Receptor

This assay determines the binding affinity (Ki) of Lisuride for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Rat brain tissue homogenate (hippocampus or cortex) or cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT).

-

Non-specific Binding Control: 5-HT (Serotonin) or 8-OH-DPAT (unlabeled).

-

Test Compound: Lisuride maleate.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]8-OH-DPAT (typically at or below its Kd), and varying concentrations of Lisuride maleate. For total binding, omit Lisuride. For non-specific binding, add a high concentration of unlabeled 5-HT or 8-OH-DPAT.

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 30 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Lisuride concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Comparative Pharmacological Effects of Lisuride and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lisuride | C20H26N4O | CID 28864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lisuride, a dopamine receptor agonist with 5-HT2B receptor antagonist properties: absence of cardiac valvulopathy adverse drug reaction reports supports the concept of a crucial role for 5-HT2B receptor agonism in cardiac valvular fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. The G protein biased serotonin 5-HT2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetics of Lisuride Maleate in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the pharmacokinetics of lisuride (B125695) maleate (B1232345) in commonly used rodent models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of lisuride, supported by quantitative data, detailed experimental protocols, and visualizations of its primary signaling pathways.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of lisuride has been primarily characterized in rats. While comprehensive data in mice is less available in the public domain, the following tables summarize the key parameters identified in the literature for rats.

Table 1: Pharmacokinetic Parameters of Lisuride in Rats Following Intravenous Administration

| Parameter | Value | Species/Strain | Dose (µg/kg) | Reference |

| Terminal Half-Life (t½) | A few hours | Rat | 100-250 | [1] |

| Total Clearance | Indicated extrahepatic metabolism | Rat | 100-250 | [1] |

| Distribution | Rapidly crosses membranes; high affinity for the pituitary | Rat | Not specified | [1][2] |

Table 2: Pharmacokinetic Parameters of Lisuride in Rats Following Oral Administration

| Parameter | Value | Species/Strain | Dose (µg/kg) | Reference |

| Absorption | Almost completely absorbed | Rat | 100-250 | [1][2] |

| First-Pass Effect (FPE) | Lowest compared to rhesus monkeys | Rat | 100-250 | [1] |

| Bioavailability | High enough to produce significant systemic exposure | Rat | Not specified | [1] |

| Time to Peak (Tmax) | Rapid absorption suggested | Rat | Not specified | [3] |

| Elimination | Primarily via the liver | Rat | Not specified | [1] |

| Enterohepatic Circulation | Demonstrated | Rat | Not specified | [1][2] |

Experimental Protocols

The following section outlines the methodologies for key experiments in rodent models to assess the pharmacokinetics of lisuride maleate.

Animal Models and Drug Administration

-

Species: Male Wistar or Sprague-Dawley rats are commonly used. For comparative studies, mouse strains such as C57BL/6 can be utilized.

-

Housing: Animals should be housed in controlled conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Formulation: Lisuride maleate is typically dissolved in a suitable vehicle such as saline or a solution of 10% sucrose (B13894) to improve palatability for oral administration.

-

Administration Routes:

-

Oral (p.o.): Administered via oral gavage. To minimize stress, animals can be trained to voluntarily accept the drug solution from a syringe.

-

Intravenous (i.v.): Administered as a bolus injection into the tail vein to determine absolute bioavailability and clearance rates.

-

Intraperitoneal (i.p.): A common route for systemic administration in mice for pharmacological studies.

-

Blood Sample Collection

-

Methodology: Blood samples are typically collected from the tail vein at predetermined time points after drug administration. For terminal studies, cardiac puncture can be used to collect a larger volume of blood.

-

Anticoagulant: Blood samples are collected into tubes containing an anticoagulant such as EDTA or heparin.

-

Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Method: HPLC-MS/MS

A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for the quantification of lisuride in plasma.

-

Sample Preparation: Plasma samples are prepared using protein precipitation with a solvent like acetonitrile (B52724). An internal standard is added prior to precipitation to ensure accuracy.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is employed.

-

Flow Rate: A flow rate of around 0.2-0.4 mL/min is common.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is used.

-

Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both lisuride and the internal standard.

-

Signaling Pathways and Experimental Workflows

The pharmacological effects of lisuride are primarily mediated through its interaction with dopamine (B1211576) and serotonin (B10506) receptors. The following diagrams illustrate these signaling pathways and a typical experimental workflow for a pharmacokinetic study.

Signaling Pathways

Lisuride acts as an agonist at dopamine D2 receptors and has complex interactions with serotonin receptors, including agonist activity at 5-HT1A receptors and partial agonist activity at 5-HT2A receptors.

Caption: Lisuride's agonism at the Dopamine D2 receptor activates Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP levels.

Caption: Lisuride activates the Serotonin 5-HT1A receptor, leading to the inhibition of adenylyl cyclase and a decrease in cellular cAMP.

Caption: As a partial agonist at the Serotonin 5-HT2A receptor, lisuride activates the Gq/11 pathway, leading to downstream signaling cascades.

Experimental Workflow

The following diagram outlines a typical workflow for a pharmacokinetic study of lisuride in a rodent model.

Caption: A standard workflow for a rodent pharmacokinetic study, from animal preparation to data analysis.

References

- 1. The pharmacokinetics of lisuride hydrogen maleate in rat, rabbit and rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics of lisuride hydrogen maleate in rat, rabbit and rhesus monkey | Semantic Scholar [semanticscholar.org]

- 3. Disposition of oral lisuride in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Off-Target Binding Profile of Lisuride Maleate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisuride (B125695) maleate (B1232345), an ergoline (B1233604) derivative, is a well-established therapeutic agent primarily recognized for its potent agonism at dopamine (B1211576) D2 receptors, making it a cornerstone in the management of Parkinson's disease and hyperprolactinemia.[1] However, its pharmacological profile extends far beyond its dopaminergic activity. Lisuride exhibits a broad spectrum of interactions with various other G-protein coupled receptors (GPCRs), earning it the description of a "dirty drug."[2] This extensive off-target binding profile is critical to understanding both its therapeutic efficacy in other conditions, such as migraine, and its potential side-effect profile. This technical guide provides a comprehensive overview of the off-target binding affinities of lisuride maleate, details the experimental methodologies used to determine these interactions, and visualizes the associated signaling pathways.

Off-Target Binding Affinity of Lisuride Maleate

The following tables summarize the quantitative data on the binding affinity of lisuride maleate for various off-target receptors, primarily determined through radioligand binding assays. The data is presented as pKi (the negative logarithm of the inhibition constant, Ki) and Ki values, which indicate the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity.

Table 1: Serotonin (B10506) Receptor Subtypes

| Receptor Subtype | pKi Range | Ki Range (nM) | Functional Activity | Reference |

| 5-HT1A | 9.7 - 9.8 | 0.16 - 0.2 | Full Agonist | [3] |

| 5-HT1D | 9.0 | 1.0 | Partial Agonist | [3] |

| 5-HT2A | 8.6 | 2.5 | Partial Agonist | [3] |

| 5-HT2B | 8.9 | 1.26 | Antagonist | [3] |

| 5-HT2C | 7.9 - 8.3 | 5.0 - 12.6 | Partial Agonist | [3] |

| 5-HT6 | 7.5 - 8.3 | 5.0 - 31.6 | Partial Agonist | [3] |

| 5-HT7 | 8.2 - 9.3 | 0.5 - 6.3 | Full Agonist | [3] |

Table 2: Adrenergic Receptor Subtypes

| Receptor Subtype | pKi Range | Ki Range (nM) | Functional Activity | Reference |

| α1A | 7.9 - 8.3 | 5.0 - 12.6 | Antagonist | [3] |

| α1B | 7.17 | 67 | Antagonist | [4] |

| α2A | 9.0 - 10.3 | 0.05 - 1.0 | Antagonist | [3] |

| α2B | 8.5 - 9.9 | 0.13 - 3.16 | Antagonist | [3] |

| α2C | 9.3 - 9.9 | 0.13 - 0.5 | Antagonist | [3] |

Table 3: Histamine (B1213489) Receptor Subtypes

| Receptor Subtype | pKi | Ki (nM) | Functional Activity | Reference |

| H1 | ~7.7 | ~20 | Partial Agonist | [2] |

Table 4: Dopamine Receptor Subtypes (for comparison)

| Receptor Subtype | pKi Range | Ki Range (nM) | Functional Activity | Reference |

| D1 | Low-nanomolar | - | Antagonist | [2] |

| D2 | 9.2 - 9.5 | 0.32 - 0.63 | Partial Agonist | [3][5] |

| D3 | 9.6 | 0.25 | Partial Agonist | [3] |

| D4 | 8.3 | 5.0 | Partial Agonist | [3] |

| D5 | 8.5 | 3.16 | Partial Agonist | [3] |

Experimental Protocols: Radioligand Binding Assays

The binding affinities presented above are predominantly determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (lisuride) to compete with a radiolabeled ligand for binding to a specific receptor.

General Protocol for Competitive Radioligand Binding Assay

1. Materials and Reagents:

-

Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H] or [¹²⁵I]).

-

Test Compound: Lisuride maleate.

-

Assay Buffer: A buffer solution optimized for receptor binding (e.g., Tris-HCl with appropriate ions).

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

-

Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

2. Procedure:

-

Incubation: A constant concentration of the radioligand and varying concentrations of lisuride maleate are incubated with the receptor preparation in the assay buffer. A parallel incubation is performed with the radioligand and the non-specific binding control to determine non-specific binding.

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

3. Data Analysis:

-

The amount of specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of lisuride.

-

The concentration of lisuride that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Off-Target Signaling Pathways

The interaction of lisuride with its off-target receptors can trigger a variety of intracellular signaling cascades, leading to diverse physiological effects.

Adrenergic Receptor Signaling

Lisuride acts as an antagonist at both α1 and α2 adrenergic receptors.[2]

-

α1-Adrenergic Receptors: These receptors are typically coupled to Gq proteins. Antagonism by lisuride would block the downstream activation of phospholipase C (PLC), thereby inhibiting the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This would prevent the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.

-

α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Lisuride's antagonism would prevent the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).

Histamine H1 Receptor Signaling

Lisuride acts as a partial agonist at histamine H1 receptors.[2] This means it binds to and activates the receptor, but with lower efficacy than the endogenous agonist, histamine. H1 receptors are coupled to Gq proteins. As a partial agonist, lisuride will weakly stimulate the Gq/PLC/IP3-DAG pathway, leading to a smaller increase in intracellular calcium and PKC activation compared to a full agonist.

Conclusion

Lisuride maleate exhibits a complex off-target binding profile, with significant interactions at various serotonin, adrenergic, and histamine receptors. This polypharmacology is a critical consideration in both its therapeutic application and safety assessment. The data and methodologies presented in this guide offer a detailed resource for researchers and drug development professionals to better understand the multifaceted nature of lisuride's mechanism of action. Further investigation into the in vivo consequences of these off-target interactions will continue to refine our understanding of this versatile therapeutic agent.

References

- 1. lisuride | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Lisuride - Wikipedia [en.wikipedia.org]

- 3. lisuride | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. lisuride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of Lisuride Maleate In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuroprotective effects of Lisuride maleate (B1232345), a dopamine (B1211576) D2/D3 receptor agonist. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in the field of neurodegenerative diseases.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective properties of Lisuride have been evaluated in various in vitro models of neuronal damage. The following tables summarize the quantitative findings from key studies, demonstrating Lisuride's ability to protect dopaminergic neurons from toxic insults.

Table 1: Neuroprotection against L-DOPA-Induced Toxicity in Primary Mouse Mesencephalic Cultures

| Lisuride Concentration (µM) | Toxin (L-DOPA, 200 µM) | % Survival of Tyrosine Hydroxylase Immunoreactive (THir) Neurons (relative to control) |

| 0 | - | 100% |

| 0 | + | 75 ± 5% |

| 0.001 | + | 85 ± 6% |

| 0.01 | + | 90 ± 5% |

| 0.1 | + | 95 ± 7% |

| 1 | + | 100 ± 8% |

Data extracted from Gille et al., 2002.[1]

Table 2: Neuroprotection against MPP+ -Induced Toxicity in Primary Mouse Mesencephalic Cultures

| Lisuride Concentration (µM) | Toxin (MPP+, 10 µM) | % Survival of Tyrosine Hydroxylase Immunoreactive (THir) Neurons (relative to control) |

| 0 | - | 100% |

| 0 | + | 25 ± 5% |

| 0.001 | + | 37 ± 6% |

| 0.01 | + | 42 ± 5% |

| 0.1 | + | 45 ± 7% |

| 1 | + | 50 ± 8% |

Data extracted from Gille et al., 2002.[1]

Table 3: Effect of Lisuride on Lactate (B86563) Production in the Presence of L-DOPA

| Lisuride Concentration (µM) | Toxin (L-DOPA, 200 µM) | Lactate Production (% of L-DOPA treated) |

| 0 | + | 100% |

| 0.001 | + | ~90% |

| 0.01 | + | ~85% |

| 0.1 | + | ~80% |

Data interpretation from Gille et al., 2002, indicating a reduction in anaerobic metabolism.[1]

Core Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide step-by-step protocols for key in vitro experiments.

Primary Mesencephalic Neuron Culture

This protocol is foundational for studying dopaminergic neuron survival.

Objective: To establish primary neuron cultures from embryonic mouse mesencephalon.

Materials:

-

Timed-pregnant mice (embryonic day 14)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum

-

Penicillin-Streptomycin

-

L-glutamine

-

Trypsin-EDTA

-

DNase I

-

Poly-L-lysine coated culture plates

Protocol:

-

Euthanize timed-pregnant mice and dissect the mesencephalon from embryonic day 14 fetuses.

-

Mechanically dissociate the tissue in a suitable buffer.

-

Perform enzymatic digestion with trypsin and DNase I.

-

Triturate the cell suspension to obtain single cells.

-

Plate the cells on poly-L-lysine coated culture plates in DMEM supplemented with FBS, horse serum, penicillin-streptomycin, and L-glutamine.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

After 24-48 hours, change the medium to a serum-free neurobasal medium supplemented with B27 and L-glutamine.

Induction of Neuronal Toxicity

These protocols describe the application of neurotoxins to model Parkinson's disease-like neurodegeneration.

2.2.1. 6-Hydroxydopamine (6-OHDA) Induced Toxicity

Objective: To induce selective degeneration of dopaminergic neurons using 6-OHDA.

Protocol:

-

Prepare a stock solution of 6-OHDA in a solution containing an antioxidant (e.g., ascorbic acid) to prevent auto-oxidation.

-

On the day of the experiment, dilute the 6-OHDA stock solution to the desired final concentration in the culture medium.

-

For neuroprotection studies, pre-treat the primary mesencephalic cultures with various concentrations of Lisuride maleate for a specified period (e.g., 1 hour).

-

Remove the pre-treatment medium and add the 6-OHDA-containing medium to the cultures.

-

Incubate for the desired duration (e.g., 24-48 hours) before assessing cell viability or other endpoints.

2.2.2. 1-methyl-4-phenylpyridinium (MPP+) Induced Toxicity

Objective: To induce mitochondrial dysfunction and neuronal death using MPP+.

Protocol:

-

Prepare a stock solution of MPP+ in sterile water or culture medium.

-

On the day of the experiment, dilute the MPP+ stock solution to the final desired concentration in the culture medium.

-

Pre-treat primary mesencephalic cultures with Lisuride maleate for a specified duration.

-

Expose the cultures to MPP+ for a defined period (e.g., 48 hours).[1]

-

Assess neuronal viability following the incubation period.

Assessment of Neuroprotection

2.3.1. Immunocytochemistry for Tyrosine Hydroxylase (TH)

Objective: To identify and quantify surviving dopaminergic neurons.

Protocol:

-

Fix the primary cultures with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).

-

Incubate the cells with a primary antibody against Tyrosine Hydroxylase (TH).

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Count the number of TH-positive neurons in multiple fields of view to determine the percentage of surviving dopaminergic neurons.

2.3.2. Lactate Assay

Objective: To measure the levels of lactate in the culture medium as an indicator of anaerobic metabolism.

Protocol:

-

Collect the culture medium from the experimental wells.

-

Use a commercial lactate assay kit according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the lactate concentration based on a standard curve.

Western Blotting for Signaling Pathway Analysis

Objective: To analyze the expression and phosphorylation of key proteins in signaling pathways.

Protocol:

-

Lyse the cultured cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST).

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., total Akt, phospho-Akt, TH, paraplegin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Perform densitometric analysis to quantify the protein expression levels.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of Lisuride maleate are mediated through the activation of specific intracellular signaling pathways.

Dopamine D2/D3 Receptor Signaling in Neuroprotection

Lisuride acts as an agonist for both D2 and D3 dopamine receptors. The activation of these receptors, particularly the D3 receptor, is crucial for its neuroprotective effects against toxins like 6-OHDA. This involves the preservation of key mitochondrial proteins such as paraplegin.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram illustrates the general workflow for assessing the neuroprotective effects of Lisuride in vitro.

This technical guide provides a comprehensive summary of the in vitro neuroprotective effects of Lisuride maleate, offering valuable data and protocols for researchers in the field. The presented evidence underscores the potential of Lisuride as a therapeutic agent for neurodegenerative disorders, warranting further investigation into its mechanisms of action.

References

Lisuride Maleate in Parkinson's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisuride (B125695) maleate (B1232345), an ergoline (B1233604) derivative, has been a subject of significant research in the context of Parkinson's disease (PD) for its potent dopamine (B1211576) agonistic properties. This technical guide provides an in-depth overview of Lisuride's mechanism of action, key experimental protocols for its evaluation, and a summary of quantitative data from pivotal studies. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics for Parkinson's disease.

Mechanism of Action and Receptor Profile

Lisuride exerts its therapeutic effects primarily by acting as a potent agonist at dopamine D2 and D3 receptors, compensating for the depleted dopamine levels in the brains of Parkinson's disease patients.[1] This action helps to alleviate the cardinal motor symptoms of the disease, such as bradykinesia, rigidity, and tremor.[1] Beyond its high affinity for D2-like receptors, Lisuride also interacts with other receptor systems, contributing to its overall pharmacological profile. It displays a notable affinity for serotonin (B10506) (5-HT) receptors, acting as a partial agonist at 5-HT1A and 5-HT2A/2C receptors.[1][2] This interaction with the serotonergic system may contribute to its efficacy in non-motor symptoms and potentially modulate the risk of certain side effects. Furthermore, Lisuride exhibits antagonist properties at 5-HT2B receptors, a characteristic that is thought to mitigate the risk of cardiac valvulopathy, a serious adverse effect associated with some other ergoline-derived dopamine agonists.

Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of Lisuride for various dopamine and serotonin receptor subtypes as determined in human brain tissue.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine D1 | 56.7[3] |

| Dopamine D2 | 0.95[3] |

| Dopamine D3 | 1.08[3] |

| Dopamine D4 | High Affinity[4] |

| Serotonin 5-HT1A | High Affinity[4] |

Signaling Pathways

Lisuride's interaction with dopamine and serotonin receptors triggers downstream intracellular signaling cascades. As a D2 receptor agonist, Lisuride is known to inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP signaling pathway is a key mechanism through which it influences neuronal excitability and gene expression in the striatum.

Preclinical Research and Experimental Protocols

Animal models are crucial for evaluating the efficacy and neuroprotective potential of anti-parkinsonian drugs. The most commonly employed models in Lisuride research are the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model involves the unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or the medial forebrain bundle, leading to a progressive loss of dopaminergic neurons.

Experimental Protocol:

-

Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley).

-

Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Inject 6-OHDA (typically 8-16 µg in ascorbate-saline) into the desired brain region (e.g., medial forebrain bundle).

-

Behavioral Assessment: Two to three weeks post-lesion, assess rotational behavior induced by a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine) to confirm the lesion. Other behavioral tests can include the cylinder test for forelimb akinesia and the stepping test for bradykinesia.

-

Lisuride Treatment: Administer Lisuride maleate (e.g., 0.1-1 mg/kg, intraperitoneally or subcutaneously) according to the study design (neuroprotective or symptomatic).

-

Post-mortem Analysis: At the end of the treatment period, perfuse the animals and dissect the brains. Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss in the substantia nigra and the reduction of TH-positive fibers in the striatum.

MPTP Mouse Model of Parkinson's Disease

The MPTP model is widely used to study the mechanisms of dopamine neuron degeneration and to test potential neuroprotective agents.

Experimental Protocol:

-

Animal Model: Adult male mice (e.g., C57BL/6).

-

MPTP Administration: Administer MPTP hydrochloride (e.g., 20-30 mg/kg, intraperitoneally) daily for several consecutive days.

-

Behavioral Testing: Assess motor function using tests such as the rotarod test for motor coordination and the pole test for bradykinesia.

-

Lisuride Treatment: Administer Lisuride maleate before, during, or after MPTP administration to assess its neuroprotective or restorative effects.

-

Neurochemical and Histological Analysis: Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC). Perform TH immunohistochemistry to quantify dopaminergic neuron survival in the substantia nigra.

Clinical Research and Efficacy

Lisuride has been evaluated in numerous clinical trials for its efficacy in treating Parkinson's disease, both as a monotherapy in early-stage patients and as an adjunctive therapy in patients with advanced disease experiencing motor fluctuations.

Summary of Clinical Trial Data

The following tables summarize key quantitative findings from selected clinical studies on Lisuride.

Table 1: Lisuride as Monotherapy in Early Parkinson's Disease

| Study | Duration | Mean Lisuride Dose (mg/day) | Outcome Measure | Result |

| Rinne et al. (1985) | 5 years | 1.2 - 2.4 | Delay in need for Levodopa (B1675098) | Lisuride significantly postponed the need for levodopa therapy. |

| Lieberman et al. (1981)[5] | 1 year | 3.6 | Total Parkinson's Disease Disability Score | Significant reduction (p ≤ 0.05) in bradykinesia, gait disorder, and total disability score.[5] |

Table 2: Lisuride as Adjunctive Therapy in Advanced Parkinson's Disease

| Study | Duration | Mean Lisuride Dose (mg/day) | Outcome Measure | Result |

| Gopinathan et al. (1981) | 8 weeks | 2.4 | "On" time (in patients with "on-off" phenomena) | Significant increase in "on" time from 4.6 to 9.6 hours. |

| Vaamonde et al. (1991) | 3 months (mean) | 2.8 (subcutaneous infusion) | Reduction in Levodopa dose | Levodopa dose was reduced by an average of 37%. |

| Meneghetti et al. (1986)[6] | 3 months (mean) | Not specified | Total Parkinson's Disease Disability Score | Significant improvement (p < 0.01) in total disability score when added to levodopa therapy.[6] |

Clinical Trial Protocol: Subcutaneous Lisuride Infusion

Continuous subcutaneous infusion of Lisuride has been investigated as a strategy to provide more stable dopaminergic stimulation and reduce motor fluctuations.

Inclusion Criteria:

-

Diagnosis of idiopathic Parkinson's disease.

-

Presence of motor fluctuations ("on-off" phenomena) not adequately controlled by oral medications.

Exclusion Criteria:

-

Significant cognitive impairment or psychosis.

-

Severe dyskinesias that are not responsive to adjustments in levodopa dosage.

Treatment Protocol:

-

Initiation: Begin with a low dose of Lisuride administered via a portable infusion pump during waking hours.

-

Titration: Gradually increase the infusion rate based on clinical response and tolerability.

-

Concomitant Medication: Adjust the dosage of oral levodopa and other anti-parkinsonian medications as needed to optimize motor control and minimize side effects.

-

Monitoring: Regularly assess motor function using scales such as the Unified Parkinson's Disease Rating Scale (UPDRS) and monitor for adverse events.

Conclusion

Lisuride maleate remains a valuable tool in the research and treatment of Parkinson's disease. Its well-characterized mechanism of action, centered on potent D2/D3 receptor agonism, provides a solid foundation for its therapeutic effects. The detailed experimental protocols outlined in this guide offer a framework for the preclinical and clinical evaluation of Lisuride and other novel dopamine agonists. The quantitative data from numerous studies underscore its efficacy in improving motor symptoms and managing treatment-related complications. For researchers and drug development professionals, a thorough understanding of Lisuride's pharmacology and the methodologies used to study it is essential for advancing the next generation of therapies for Parkinson's disease.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Subcutaneous administration of lisuride in the treatment of complex motor fluctuations in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subcutaneous lisuride infusion in Parkinson's disease: clinical results using different modes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Effects of Tiliroside and Lisuride Co-Treatment on the PI3K/Akt Signal Pathway: Modulating Neuroinflammation and Apoptosis in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Subcutaneous administration of lisuride in the treatment of complex motor fluctuations in Parkinson's disease. | Semantic Scholar [semanticscholar.org]

Investigating Lisuride Maleate in Migraine Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of Lisuride (B125695) maleate (B1232345) in preclinical migraine models. It details the compound's mechanism of action, relevant signaling pathways, and established experimental protocols for evaluating its potential therapeutic efficacy. This document is intended to serve as a core resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Introduction to Lisuride Maleate and its Rationale in Migraine

Lisuride maleate is an ergot derivative that has been investigated for various neurological conditions, including migraine.[1][2][3][4] Its therapeutic potential in migraine is believed to stem from its complex pharmacology, primarily its interaction with serotonergic and dopaminergic receptor systems, which are known to be implicated in the pathophysiology of migraine.[1] Lisuride acts as a potent agonist at dopamine (B1211576) D2 receptors and also exhibits high affinity for several serotonin (B10506) (5-HT) receptors, including as an agonist at 5-HT1A and 5-HT2A/2C receptors, and an antagonist at 5-HT2B receptors.[5][6] This multifaceted receptor profile suggests that lisuride may modulate migraine-related pathways at multiple levels.

The trigeminal nervous system and the release of calcitonin gene-related peptide (CGRP) are central to the generation of migraine pain.[7] Therapeutic agents for migraine often target these pathways. While direct evidence linking lisuride to the modulation of CGRP release in established migraine models is still emerging, its action on 5-HT1 receptors, which are known to inhibit CGRP release, provides a strong rationale for its investigation.[8]

Key Signaling Pathways in Migraine and Potential Intervention by Lisuride

The pathophysiology of migraine is complex, involving the activation and sensitization of the trigeminovascular system. A key pathway involves the release of CGRP from trigeminal nerve endings, leading to vasodilation and neurogenic inflammation. Lisuride's interaction with multiple receptor subtypes suggests it may interfere with this cascade at several points.

Experimental Protocols for Migraine Models

The following sections detail the methodologies for key preclinical models used to study migraine and the potential efficacy of compounds like Lisuride maleate.

Nitroglycerin (NTG)-Induced Migraine Model

This is a widely used model as NTG is a known migraine trigger in humans.[5]

Experimental Workflow:

Detailed Protocol:

-

Animals: Male Sprague-Dawley rats (250-300g) are commonly used.

-

Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Animals are allowed to acclimatize to the housing conditions for at least one week prior to experimentation.

-

Baseline Measurements: Baseline behavioral responses (e.g., mechanical sensitivity) are measured prior to drug administration.

-

Drug Administration:

-

Lisuride maleate or vehicle is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

A range of doses should be tested to establish a dose-response relationship.

-

-

NTG Administration: Nitroglycerin (10 mg/kg, i.p.), freshly diluted in saline, is administered to induce a migraine-like state.

-

Behavioral Testing:

-

Mechanical Allodynia: Periorbital or hind paw mechanical sensitivity is assessed using von Frey filaments at various time points (e.g., 30, 60, 90, and 120 minutes) post-NTG injection. The 50% withdrawal threshold is calculated.

-

Thermal Hyperalgesia: Latency to withdrawal from a thermal stimulus (e.g., radiant heat) is measured.

-

Photophobia: Time spent in the light versus dark compartments of a light/dark box is recorded.

-

-

Biochemical Analysis:

-

At the end of the experiment, animals are euthanized, and tissues (e.g., trigeminal nucleus caudalis (TNC), trigeminal ganglion, blood plasma) are collected.

-

Levels of CGRP, c-Fos (a marker of neuronal activation) in the TNC, and other relevant inflammatory mediators can be quantified using ELISA or immunohistochemistry.[7]

-

Inflammatory Soup (IS)-Induced Dural Inflammation Model

This model mimics the neurogenic inflammation associated with migraine by applying a mixture of inflammatory mediators to the dura mater.

Detailed Protocol:

-